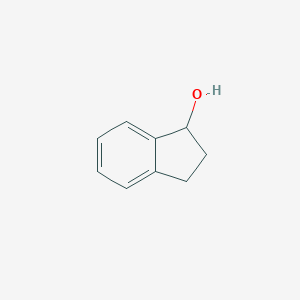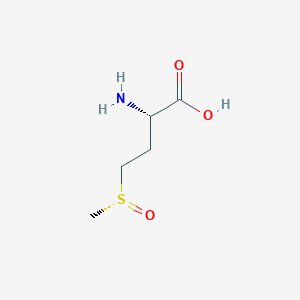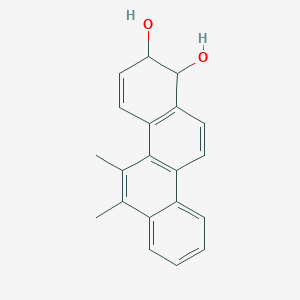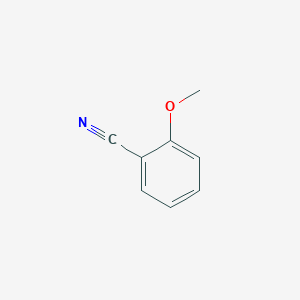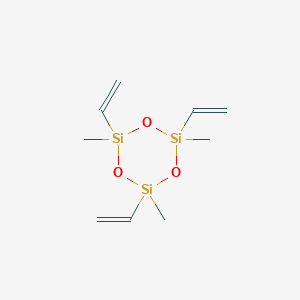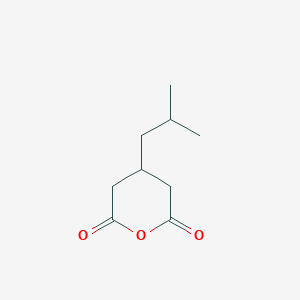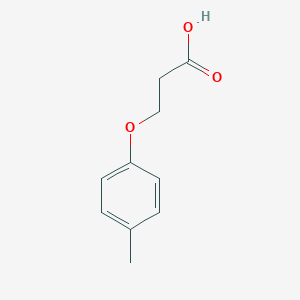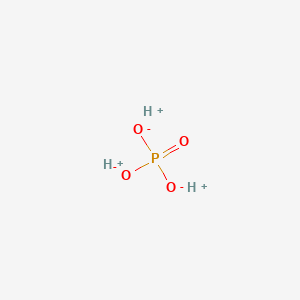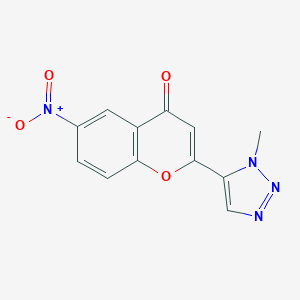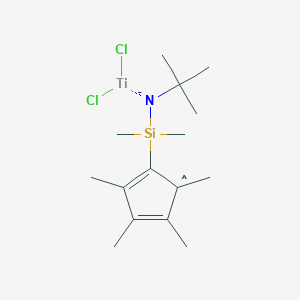
2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride is a useful research compound. Its molecular formula is C15H27Cl2NSiTi- and its molecular weight is 368.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysts in Olefin Polymerization
Titanium and zirconium complexes, including those with silicone-bridged phenoxycyclopentadienyl ligands, have been synthesized and investigated for their utility in olefin copolymerization processes. Such complexes, including dimethylsilyl(2,3,4,5-tetramethylcyclopentadienyl)(3-tert-butyl-5-methyl-2-phenoxy)titanium dichloride, exhibit high yields and provide insights into the development of catalysts for the efficient synthesis of polymers (Hanaoka et al., 2007). Additionally, the synthesis and characterization of titanium complexes containing variants of the tetramethylcyclopentadienyl ligand further contribute to the understanding of catalytic behaviors in polymerization processes (Okuda, Plooy, & Toscano, 1995).
Chemical Vapor Deposition (CVD) of Thin Films
The use of titanium tetrachloride and primary amines, including tert-butylamine, leads to the formation of imido complexes that are relevant for the chemical vapor deposition of titanium nitride films. This process is significant for the development of thin films with applications in electronics and protective coatings (Lewkebandara et al., 1994).
Photocatalytic Processes
The investigation into the photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the utility of titanium complexes in environmental remediation. Such studies explore the transformation of compounds under simulated solar irradiation, contributing to the development of photocatalytic methods for the purification of water and the breakdown of pollutants (Sakkas et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido Titanium Dichloride is the olefin functional group . This compound acts as a catalyst in olefin polymerization .
Mode of Action
As a catalyst, this compound facilitates the polymerization of olefins by lowering the activation energy of the reaction . The exact mechanism of interaction between the catalyst and the olefin functional group is complex and may vary depending on the specific conditions of the reaction .
Biochemical Pathways
The polymers produced through the catalyzed reactions can have various applications in different fields, including the production of plastics, resins, and other materials .
Result of Action
The primary result of the action of this compound is the formation of polymers from olefins . These polymers have a wide range of applications in various industries .
properties
InChI |
InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQYDCCXYYUFSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2NSiTi- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135072-61-6 |
Source


|
| Record name | [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

